BENGHE Validation & Comparative

Check Availability & Pricing

Efficacy of NK-611 in Metachromatic
Leukodystrophy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NK-611

Cat. No.: B012495

For Researchers, Scientists, and Drug Development Professionals

Metachromatic Leukodystrophy (MLD) is a rare, devastating lysosomal storage disorder
characterized by a deficiency of the enzyme arylsulfatase A (ASA). This deficiency leads to the
accumulation of sulfatides in the central and peripheral nervous systems, resulting in
progressive demyelination and severe neurological decline. This guide provides a comparative
analysis of the clinical efficacy of NK-611, an investigational enzyme replacement therapy,
against other therapeutic alternatives for MLD, supported by available experimental data.

Overview of Therapeutic Strategies

The primary therapeutic strategies for MLD aim to restore ASA activity, reduce the
accumulation of sulfatides, and consequently halt or slow the progression of neurological
damage. Current and investigational approaches include enzyme replacement therapy (ERT),
gene therapy, and hematopoietic stem cell transplantation (HSCT).

e NK-611 (TAK-611/SHP611): An intrathecally administered recombinant human arylsulfatase
A (rhASA) intended to directly replace the deficient enzyme in the central nervous system.

o Atidarsagene Autotemcel (Lenmeldy™/Libmeldy™): An autologous ex-vivo gene therapy
where a patient's own hematopoietic stem cells are genetically modified to express functional
ASA.
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o Hematopoietic Stem Cell Transplantation (HSCT): An allogeneic procedure where a patient

receives hematopoietic stem cells from a healthy donor, which can differentiate into

microglia-like cells in the brain and provide a source of functional ASA.

Comparative Efficacy of MLD Therapies

The following tables summarize the available quantitative data from clinical trials of NK-611

and its main comparators.

Table 1: Efficacy of NK-611 in MLD Clinical Trials

Clinical Trial Phase Key Efficacy Endpoint(s)

Results

Change in Cerebrospinal Fluid

Phase 1/2 (NCT01510028) _
(CSF) Sulfatide Levels

In the 100 mg every other
week cohorts, mean CSF
sulfatide and lysosulfatide
levels fell to within normal

ranges.[1]

A general decline in motor
function was observed over
Gross Motor Function (GMFM-  time; however, there was a
88 Total Score) tendency towards a less
pronounced decline in patients

receiving the 100 mg dose.[1]

Primary: Time to loss of

locomotion or
Phase 2 (EMBOLDEN -

deathSecondary: Gross Motor
NCTO03771898)

Function (GMFM-88), CSF
Sulfatides

The trial did not meet its
primary and secondary

endpoints.[2]

Table 2: Efficacy of Atidarsagene Autotemcel in MLD Clinical Trials
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Clinical Trial Phase

Key Efficacy Endpoint(s)

Results

Phase 1/2 & Expanded Access
(NCT01560182)

Severe Motor Impairment-Free

Survival

Significantly reduced the risk of
severe motor impairment or
death compared with an
untreated natural history
cohort.[3]

Gross Motor Function (GMFM-
88 Total Score)

All treated patients had notably
higher GMFM-88 scores than
the natural history cohort at 2
and 5 years (treatment
difference of approximately 45
to 90 on a 100-point scale).[4]
At 24 months, the median
GMFM-88 total score for
treated pre-symptomatic late
infantile patients was 81.55,
compared to 4.80 in the

natural history cohort.[3][5]

Cognitive Function

In pre-symptomatic late
infantile MLD, 85% of treated
children had normal language
and performance 1Q scores at
age 5, an outcome not

reported in untreated children.

Overall Survival

All children with pre-
symptomatic late infantile MLD
treated with atidarsagene
autotemcel were alive at 6
years of age, compared to

58% in the natural history

group.

Table 3: Efficacy of Hematopoietic Stem Cell Transplantation (HSCT) in MLD
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Study Type Key Efficacy Endpoint(s) Results

Survival rates vary depending
on MLD subtype and symptom
status at transplant. In one

Systematic Reviews & Cohort ) large single-center cohort,

, Overall Survival _

Studies overall survival was 53% at a
median of 12 years post-
HSCT, with most deaths being

treatment-related.

Stabilization of cognitive and
motor function has been
reported, particularly for pre-
N ) symptomatic juvenile-onset
Motor & Cognitive Function ) ] )
patients. However, efficacy is
limited in late-infantile MLD,
with disease progression often

similar to natural history.[6]

Experimental Protocols and Methodologies
NK-611 Phase 1/2 Clinical Trial (NCT01510028)

Study Design: An open-label, dose-escalation study.

Participants: 24 children with MLD who experienced symptom onset at < 30 months of age.

[1]

Intervention: Patients received rhASA (NK-611) every other week for 38 weeks at doses of
10, 30, or 100 mg.[1]

Primary Outcome: Safety and tolerability.
Secondary Outcomes:

o Change in CSF Sulfatide and Lysosulfatide Levels: Measured at baseline and various time
points throughout the study. Quantification was performed using validated liquid
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chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7][8]

o Motor Function: Assessed using the Gross Motor Function Measure-88 (GMFM-88) total
score.[1]

Atidarsagene Autotemcel Clinical Trial (NCT01560182)

o Study Design: A prospective, non-randomized, open-label, single-arm study with comparison
to a natural history cohort.

o Participants: Children with a confirmed diagnosis of pre-symptomatic late-infantile, pre-
symptomatic early-juvenile, or early-symptomatic early-juvenile MLD.[4]

 Intervention: A single intravenous infusion of atidarsagene autotemcel. The treatment
process involves:

o Mobilization of hematopoietic stem cells (HSCs) followed by apheresis to collect CD34+
cells.

o Ex-vivo transduction of the collected CD34+ cells with a lentiviral vector containing a
functional ARSA gene.

o Myeloablative conditioning of the patient (typically with busulfan) to prepare the bone
marrow for engraftment.

o Intravenous infusion of the genetically modified autologous HSCs.[9][10]

e Primary Outcome: Severe motor impairment-free survival, defined as the time from birth to
the first occurrence of loss of locomotion and sitting without support, or death.[3]

e Secondary Outcomes:

o Gross Motor Function: Assessed using the GMFM-88. An improvement of at least 10% in
the total GMFM-88 score compared to the natural history cohort was a co-primary
endpoint in the Phase 1/2 trial.[4]

o ASA Enzyme Activity: Measured in peripheral blood mononuclear cells.
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Visualizing the Science: Pathways and Processes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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